Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, also known as N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium, is a biochemical reagent commonly used in various scientific research applications, particularly in the field of life sciences [].
One of the primary applications of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is as an enzyme inhibitor. It can inhibit various enzymes, including ATPases, phosphatases, and sulfatases, by binding to their active sites and preventing substrate binding []. This property makes it a valuable tool for studying enzyme function and cellular processes.
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can also be used for cell lysis, which is the process of breaking open cell membranes to release their contents. This is achieved by the detergent-like properties of the molecule, which disrupt the phospholipid bilayer of the cell membrane []. This application is helpful in isolating cellular components like proteins and nucleic acids for further analysis.
Due to its ability to interact with proteins, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be employed in protein purification protocols. It can be used in various chromatographic techniques, such as affinity chromatography, to separate specific proteins from complex mixtures [].
Beyond the mentioned applications, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate finds use in various other research areas, including:
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a chemical compound with the molecular formula C₁₃H₁₄NNaO₃S and a molecular weight of 287.31 g/mol. This compound features a naphthalene ring substituted with an amino group, linked to a propane chain that terminates in a sulfonate group. It is primarily utilized in biochemical and pharmaceutical applications due to its ability to stabilize pH and enhance drug efficacy and shelf life .
The mechanism of action of Na-NAPS is primarily related to its use in ion-pairing chromatography. As mentioned earlier, it interacts with charged groups on biomolecules, altering their retention behavior on the chromatography column []. This allows for better separation and analysis of these molecules.
This compound has demonstrated significant biological activity, particularly in:
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be synthesized through several methods:
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate finds applications across various fields:
Interaction studies have indicated that Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can influence the behavior of other compounds:
Several compounds share structural or functional similarities with Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Sodium Naphthalene Sulfonate | Contains multiple sulfonate groups on naphthalene | Commonly used as a dispersant and surfactant |
4-Aminobenzenesulfonic Acid | An aromatic amine with a sulfonic acid group | Primarily used as a dye intermediate |
Benzene Sulfonic Acid | Simple aromatic structure with a sulfonic acid group | Widely used in industrial applications |
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is unique due to its specific combination of an amino group and a sulfonate on a propane chain, which enhances its utility in pharmaceutical formulations compared to its counterparts.